molecular formula C10H12N5Na2O5PS B13824936 Sodium O-(((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) phosphorothioate

Sodium O-(((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) phosphorothioate

Cat. No.: B13824936
M. Wt: 391.25 g/mol
InChI Key: NVKMWLTUXNYFNK-OJSHLMAWSA-L
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Description

2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is a modified nucleotide analog. It is a derivative of 2’-deoxyadenosine monophosphate where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with a phosphorothioate reagent. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine and phosphorothioate.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phosphorothioates.

    Hydrolysis: 2’-Deoxyadenosine and phosphorothioate.

Scientific Research Applications

2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified oligonucleotides.

    Biology: Employed in studies of DNA-protein interactions and as a substrate for DNA polymerases.

    Medicine: Investigated for its potential in antisense therapy and as a diagnostic tool.

    Industry: Utilized in the production of nucleic acid-based products and as a research reagent.

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt involves its incorporation into DNA or RNA strands. The sulfur atom in the phosphate group can alter the stability and conformation of the nucleic acid, affecting its interactions with proteins and other molecules. This compound can inhibit or modify the activity of enzymes such as DNA polymerases and nucleases, making it a valuable tool in molecular biology research.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine-5’-monophosphate: Lacks the sulfur atom in the phosphate group.

    2’-Deoxyguanosine-5’-monophosphate: Contains guanine instead of adenine.

    2’-Deoxycytidine-5’-monophosphate: Contains cytosine instead of adenine.

    2’-Deoxyadenosine-5’-diphosphate: Contains an additional phosphate group.

Uniqueness

2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is unique due to the presence of the sulfur atom in the phosphate group. This modification imparts distinct chemical and biological properties, such as increased resistance to nucleases and altered binding affinity to proteins, making it particularly useful in various research applications.

Properties

Molecular Formula

C10H12N5Na2O5PS

Molecular Weight

391.25 g/mol

IUPAC Name

disodium;(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dioxidophosphinothioyloxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N5O5PS.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1

InChI Key

NVKMWLTUXNYFNK-OJSHLMAWSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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